molecular formula C10H13NO B13613995 (1-(Pyridin-2-yl)cyclobutyl)methanol

(1-(Pyridin-2-yl)cyclobutyl)methanol

Cat. No.: B13613995
M. Wt: 163.22 g/mol
InChI Key: LBYXBAJNIVUZGF-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)cyclobutyl)methanol: is an organic compound that features a cyclobutyl ring substituted with a pyridin-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the reaction of pyridine-2-carboxaldehyde with cyclobutanone in the presence of a reducing agent to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-yl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridin-2-yl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Pyridin-2-ylcyclobutylcarboxylic acid

    Reduction: (1-(Piperidin-2-yl)cyclobutyl)methanol

    Substitution: (1-(Pyridin-2-yl)cyclobutyl)methyl chloride

Scientific Research Applications

(1-(Pyridin-2-yl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-3-yl)cyclobutyl)methanol
  • (1-(Pyridin-4-yl)cyclobutyl)methanol
  • (1-(Pyridin-2-yl)cyclopropyl)methanol

Uniqueness

(1-(Pyridin-2-yl)cyclobutyl)methanol is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and binding properties compared to its isomers or analogs. This unique structure can result in different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1-pyridin-2-ylcyclobutyl)methanol

InChI

InChI=1S/C10H13NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7,12H,3,5-6,8H2

InChI Key

LBYXBAJNIVUZGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CC=CC=N2

Origin of Product

United States

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